Oxamyl

Description

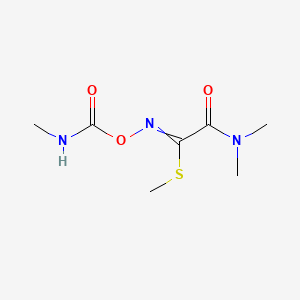

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N3O3S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

methyl 2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12) |

InChI Key |

KZAUOCCYDRDERY-UHFFFAOYSA-N |

SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC |

Origin of Product |

United States |

Mechanisms of Action and Biological Efficacy of Oxamyl

Molecular and Biochemical Basis of Action

Oxamyl's primary mode of action is the inhibition of acetylcholinesterase (AChE) herts.ac.ukmade-in-china.comfao.orgnih.govnih.govepa.gov.

Acetylcholinesterase (AChE) Inhibition and Neurotransmitter Dysregulation

Acetylcholinesterase is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the nervous system nih.govnih.govorst.eduresearchgate.net. In a normal functioning nervous system, acetylcholine is released into the synaptic cleft, where it binds to receptors on the postsynaptic cell, transmitting a nerve impulse researchgate.net. Acetylcholinesterase then rapidly hydrolyzes acetylcholine into acetate (B1210297) and choline, terminating the signal and allowing the synapse to be ready for the next impulse researchgate.netfrontiersin.org.

This compound (B33474), as a carbamate (B1207046), inhibits AChE by carbamoylating the active site of the enzyme nih.gov. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft nih.govepa.govorst.edu. The buildup of acetylcholine results in the continuous stimulation of nerves, causing a "cholinergic crisis" frontiersin.org. This overstimulation manifests as uncontrolled, rapid twitching of muscles, and in severe cases, can lead to paralysis and death in target organisms orst.edufrontiersin.org. The carbamylation of AChE by carbamates is relatively unstable, and the enzyme can be regenerated, making the inhibition reversible compared to that caused by organophosphates nih.govscialert.net.

Differential Susceptibility of Target Organisms to AChE Inhibition

The susceptibility of different organisms to this compound's AChE inhibition can vary. Studies have shown differences in the inhibition potency of this compound on the AChE of various plant-parasitic nematode species nih.gov. For instance, Pratylenchus penetrans was found to be more sensitive to this compound's AChE inhibition than Ditylenchus dipsaci nih.gov. This differential sensitivity can be influenced by factors such as the specific type and class of AChE present in the organism clemson.edu. Research also suggests that the concept of B-esterase buffering, which can affect the toxicity of anti-cholinesterase insecticides, might play a role in differential toxicities, although a strict correlation between mortality data and inhibitor affinities for each esterase is not always clear researchgate.net.

Systemic Activity and Translocation in Plants

This compound is known for its systemic properties, meaning it can be absorbed by the plant and translocated within its tissues herts.ac.ukmade-in-china.comregulations.govregulations.govregulations.govresearchgate.net.

Absorption and Movement within Plant Tissues

When applied to the soil, this compound can be absorbed by the root system regulations.gov. From the roots, it moves upward throughout the plant canopy regulations.gov. This compound is considered to have ambimobile translocation within plants, meaning it can move both upward (acropetally) and downward (basipetally) researchgate.netfao.org. This systemic movement allows this compound to reach different parts of the plant, providing protection against pests that feed on foliage or roots regulations.govregulations.gov. Optimal systemic activity depends on the active growth of the treated plant, as stress factors like drought can impair translocation maguirehq.comharvestchemicals.co.zaoptiagro.co.zw.

Influence of Application Method on Systemic Distribution

The method of application significantly influences the distribution of this compound within the plant. Soil application allows for absorption by the roots and subsequent translocation throughout the plant regulations.gov. Foliar application can also lead to systemic distribution, with this compound being translocated downward to the roots, where it can affect plant-parasitic nematodes regulations.govregulations.govresearchgate.net. However, studies suggest that only a fraction of foliar-applied this compound is translocated to the roots, potentially requiring higher concentrations in foliar applications compared to soil applications for comparable efficacy against root-infecting nematodes researchgate.net. Different application methods, such as soil drenches, in-furrow application, root dips, drip irrigation, and foliar sprays, are used, each affecting the initial distribution and subsequent systemic movement of the compound cabidigitallibrary.org. Chemigation, where this compound is introduced into irrigation water, is also a method used for application regulations.gov.

Efficacy in Nematode Management

This compound is widely used and recognized for its efficacy in managing plant-parasitic nematodes regulations.govregulations.govnih.govcabidigitallibrary.orgnih.govmdpi.com. It is effective against a broad spectrum of nematodes, including various species of Meloidogyne (root-knot nematodes), Globodera and Heterodera (cyst nematodes), Trichodorus and Paratrichodorus (stubby-root nematodes), Pratylenchus (lesion nematodes), and Ditylenchus species herts.ac.ukmade-in-china.comregulations.govnih.govmdpi.com.

This compound can provide control of nematodes both prior to and after crop emergence regulations.gov. Its systemic activity is particularly beneficial for controlling endoparasitic nematodes that reside within plant roots fao.org. Studies have shown that this compound can reduce the development of nematodes within roots researchgate.netflvc.org. For example, root applications of this compound significantly reduced the number of Meloidogyne incognita juveniles that developed into swollen forms researchgate.net.

The efficacy of this compound in nematode control can be influenced by factors such as the target nematode species, crop type, and application method cabidigitallibrary.org. While effective against many nematode species, it may not control all species, such as Meloidogyne javanica cabidigitallibrary.org. Research has demonstrated that combinations of application methods, such as a pre-transplant drench followed by a post-transplant foliar spray, can provide effective control of nematodes like Heterodera schachtii flvc.org. This compound's relatively rapid dissipation in the field means that repeat applications may be necessary for season-long control, especially under high nematode pressure regulations.govnih.gov.

Control of Economically Important Plant-Parasitic Nematodes

This compound demonstrates efficacy against a range of economically important plant-parasitic nematodes, impacting their populations in soil and roots and affecting their development and infectivity.

Meloidogyne incognita (Root-Knot Nematode): this compound is effective in suppressing populations of M. incognita. Studies have shown that this compound can significantly reduce the proportion of juveniles developing into females, particularly when applied early in the infection process to second-stage juveniles. researchgate.net Early application also reduces the number of females with egg masses, although later applications can still reduce the number of eggs per egg mass and the size of young adult females. researchgate.net this compound has been reported to cause high egg hatching inhibition in M. incognita. ekb.egresearchgate.net Combinations of this compound with certain surfactants have shown enhanced effectiveness against egg masses and free eggs hatching. ekb.egresearchgate.net this compound treatment has been shown to suppress galling caused by M. incognita on tomato plants and enhance plant growth. ekb.eg Its efficacy against M. incognita has been demonstrated in various crops, including cucumber and common bean. researchgate.netnotulaebotanicae.ro

Ditylenchus dipsaci (Stem and Bulb Nematode): this compound has shown effectiveness in controlling D. dipsaci. Seed treatments with this compound have been reported to decrease nematode damage and increase the survival of alfalfa plants when planted in infested soil. flvc.org In vitro studies have investigated the inhibition potency of this compound on the AChE of D. dipsaci, showing that D. dipsaci is less sensitive to AChE inhibitors compared to Pratylenchus penetrans. nih.govresearchgate.netclemson.edu While this compound can slow the progression of disease symptoms caused by D. dipsaci in garlic, season-long control may not always be achieved with single or multiple applications. researchgate.net

Pratylenchus penetrans (Root-Lesion Nematode): this compound is effective in reducing P. penetrans population densities in both soil and roots in various crops, including red raspberry and potato. apsnet.orgresearchgate.net Studies have shown that this compound can reduce root and rhizosphere populations of P. penetrans. researchgate.net In apple orchards, a combination of soil-applied aldicarb (B1662136) and a foliar overspray of this compound was found to be effective in reducing soil and root nematode populations and increasing trunk girth. apsnet.org Foliar overspray of this compound alone resulted in a moderate reduction in soil nematode populations and an additive reduction in root populations when combined with soil treatments. apsnet.org In vitro studies indicate that P. penetrans is highly sensitive to the AChE inhibitory effects of this compound compared to Ditylenchus dipsaci and Aphelenchoides fragariae. nih.govresearchgate.netclemson.edu

Aphelenchoides fragariae (Foliar Nematode): this compound has demonstrated efficacy against A. fragariae. Soil drench applications have been reported to reduce the number of A. fragariae in plant leaves and the surrounding soil. nih.govresearchgate.net Complete control in some ornamental plants has been achieved with soil drench applications at specific concentrations. caws.org.nz Foliar application has also been shown to suppress A. fragariae populations. caws.org.nz this compound consistently caused over 70% reduction in A. fragariae populations in both leaves and soil in studies on ornamental horticulture crops. researchgate.netncsu.edu In vitro studies show that A. fragariae has intermediate sensitivity to this compound's AChE inhibition compared to P. penetrans and D. dipsaci. nih.govresearchgate.netclemson.edu

Globodera spp. (Potato Cyst Nematodes): this compound is effective in controlling Globodera rostochiensis and Globodera pallida. researchgate.netjnsciences.orgcabidigitallibrary.org It can suppress nematode density in soil and roots and enhance potato growth and yield in infested fields. jnsciences.orgcabidigitallibrary.org this compound has been shown to reduce the multiplication of Globodera rostochiensis and G. pallida. researchgate.net While this compound can reduce final populations of potato cyst nematodes on non-resistant cultivars, the level of reduction can vary between sites. researchgate.net Studies on Globodera rostochiensis have shown that this compound can affect lipid utilization in infective juveniles, with nematodes incubated in this compound having significantly greater neutral lipid levels compared to controls. cambridge.org However, infectivity after recovery was not significantly different from controls. cambridge.org

Heterodera spp. (Cyst Nematodes): this compound is effective against Heterodera schachtii on cabbage. nih.gov Combinations of soil drenches and foliar sprays have provided effective control, with pre-transplant drenches offering some control over a period and a single foliar spray before transplanting potentially preventing larval penetration. nih.gov Post-transplant sprays were found to be less effective. nih.gov The effectiveness of drenches plus post-transplant sprays is likely due to the spray augmenting the drench's action in inhibiting larval development after penetration. nih.gov this compound is also effective against the cereal cyst nematode, Heterodera avenae. flvc.org

Trichodorus spp. and Paratrichodorus spp. (Stubby-Root Nematodes): this compound can suppress damage to tubers caused by corky ringspot disease, which is vectored by stubby-root nematodes (Paratrichodorus spp. and Trichodorus spp.). nwpotatoresearch.com While this compound applications may not cause significant mortality of Paratrichodorus allius, they can prevent populations from increasing. nih.gov Early applications of this compound have been found necessary to effectively control corky ringspot disease, potentially due to a nematostatic action that suppresses feeding activity during the period of virus transmission. nih.gov

Radopholus similis (Burrowing Nematode): this compound is listed as effective against Radopholus similis. herts.ac.uk

Comparative Performance with Other Nematicides in Field and Controlled Environments

This compound's performance has been compared to other nematicides in various settings. In controlling Meloidogyne incognita, this compound has been found to be extremely effective in suppressing total nematode populations, sometimes surpassing the efficacy of certain bio-agents. notulaebotanicae.ro In studies on Pratylenchus penetrans in red raspberry, repeated applications of this compound and fosthiazate (B52061) successfully reduced nematode densities in both soil and roots, with their effectiveness being consistent with previous findings. apsnet.org For Pratylenchus penetrans on potatoes, this compound applied immediately after planting increased total yield in one study, while aldicarb and the combination of 1,3-dichloropropene (B49464) plus aldicarb were more consistently effective in reducing nematode densities and increasing marketable yields. researchgate.net However, another study on potatoes showed that this compound reduced P. penetrans population densities and increased total yield. researchgate.net

In controlling Globodera rostochiensis, this compound has shown comparable efficacy to ethoprophos (B1671620) in reducing nematode levels in soil and roots and enhancing plant weight. jnsciences.org In managing Ditylenchus dipsaci on alfalfa, this compound seed treatment performed similarly to carbofuran (B1668357) and phenamiphos in increasing live plant counts and reducing nematode damage. flvc.org However, in controlling D. dipsaci in garlic cloves, single and multiple applications of this compound were less effective than aldicarb and carbofuran in providing season-long control. researchgate.net

The efficacy of non-fumigant nematicides, including this compound, can be influenced by factors such as soil temperature, nematode species, population density, and crop type, which may contribute to variations in performance observed in different studies. researchgate.net

Efficacy in Insect Pest Control

This compound is also utilized for its insecticidal properties, effective against both sucking and chewing insect pests. herts.ac.uk

Effectiveness against Sucking and Chewing Insect Pests (e.g., Lygus lineolaris, aphids, spider mites)

This compound is effective against a range of insect pests, including aphids and spider mites. herts.ac.uk It is described as a soil-applied nematicide and insecticide used to control chewing and sucking insects on various crops. herts.ac.uk

Aphids: this compound is listed among the pests controlled by this compound. herts.ac.uk

Spider mites: this compound is effective as an acaricide against spider mites, including Tetranychus urticae (two-spotted spider mite) and Aculops lycopersici (tomato russet mite). scielo.brscielo.br Studies have shown high mortality rates of these mites when treated with this compound under greenhouse conditions. scielo.brscielo.br this compound has also shown effectiveness against the date palm mite, Oligonychus afrasiaticus. researcherslinks.com

Lygus lineolaris (Tarnished Plant Bug): While not explicitly detailed in the search results regarding specific efficacy data, this compound's classification as an insecticide effective against sucking and chewing insects suggests potential activity against pests like Lygus lineolaris.

Target-Specific Lethal and Sublethal Effects on Insect Physiology

This compound's insecticidal action is primarily due to its inhibition of acetylcholinesterase (AChE), which leads to the accumulation of acetylcholine and disruption of nerve function. herts.ac.ukregulations.govepa.gov This neurotoxicity is the basis for both lethal and sublethal effects on insects. regulations.govepa.gov

Beyond direct mortality, this compound can induce sublethal effects on insect physiology. Research suggests that the toxic effects of this compound may involve not only AChE inhibition but also be associated with the production of reactive oxygen species (ROS). researchgate.net Studies on honeybee larvae exposed to this compound have indicated potential oxidative damage. researchgate.net This suggests that this compound's impact on insect physiology can extend beyond its primary target enzyme, influencing cellular processes related to oxidative stress.

Environmental Fate and Degradation Pathways of Oxamyl

Abiotic Transformation Processes

Abiotic processes play a significant role in the breakdown of oxamyl (B33474) in various environmental compartments.

Hydrolytic Degradation Kinetics and pH Influence

Hydrolysis is a primary degradation mechanism for this compound, particularly in aquatic and soil systems epa.govresearchgate.net. The rate of this compound hydrolysis is strongly dependent on pH epa.govnih.govepa.gov. Studies have shown that this compound is relatively stable under acidic conditions but degrades more rapidly as the pH increases towards neutral and alkaline values epa.govnih.govepa.gov.

Research indicates that the half-life of this compound hydrolysis varies significantly with pH. For instance, reported hydrolysis half-lives at 25°C are <31 days at pH 5, 7.9 days at pH 7, and 0.12 days (approximately 3 hours) at pH 9 epa.govfao.org. Another study reported half-lives in sterile water-ethanol buffers at 25°C as 300 weeks at pH 4.5, 17 weeks at pH 6.0, 1.6 weeks at pH 7.0, and 1.4 days at pH 8.0 nih.gov. At pH 6.9, 3% and 9% hydrolysis occurred after 24 and 28 hours, respectively, while at pH 9, 30% conversion was observed after 6 hours nih.gov. This demonstrates a clear acceleration of hydrolysis under alkaline conditions nih.govresearchgate.net.

The primary degradation product of this compound hydrolysis is the oxime metabolite, methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate nih.govepa.gov.

Here is a table summarizing this compound hydrolysis half-lives at different pH values:

| pH | Half-life (at 25°C) | Reference |

| 4.5 | 300 weeks | nih.gov |

| 5.0 | <31 days | epa.govfao.org |

| 6.0 | 17 weeks | nih.gov |

| 6.9 | >28 hours (for 9% degradation) | nih.gov |

| 7.0 | 1.6 weeks (11.2 days) | nih.gov |

| 7.0 | 7.9 - 8 days | epa.govepa.govfao.org |

| 8.0 | 1.4 days | nih.gov |

| 9.0 | 0.12 days (2.88 hours) | fao.org |

| 9.0 | 3 hours | epa.govepa.gov |

Photodegradation Mechanisms and Products

Photodegradation can also contribute to the transformation of this compound, particularly in aquatic systems and on surfaces exposed to sunlight nih.govinoe.ro. Exposure to ultraviolet light has been shown to accelerate this compound hydrolysis nih.gov.

Studies on the photolysis of this compound in aqueous solutions under polychromatic irradiation (λ > 285 nm or at 254 nm) have shown degradation of the compound inoe.ro. The phototransformation quantum yield upon monochromatic irradiation (λ=254 nm) was evaluated to be approximately 0.54 ± 0.08 researchgate.net. Upon polychromatic irradiation, a photochemical efficiency of 0.5 ± 0.1 was estimated researchgate.net.

Proposed photodegradation mechanisms include the homolytic cleavage of the N-O bond and photoisomerization of this compound inoe.ro. These processes can lead to the formation of primary photoproducts such as a nitrile derivative (N,N-dimethyl-2-nitrilo-acetamide) and the E isomer of this compound inoe.ro. The nitrile derivative appears to be a major photoproduct and can accumulate in irradiated solutions, showing stability even after several days of irradiation inoe.ro. In the presence of natural phosphate (B84403) and UV radiation (λ = 365 nm), a single photoproduct identified as the oxime derivative was observed inoe.ro.

The half-life for the photodegradation of a thin film of this compound (0.67 µg/cm²) was reported as 55.38 hours nih.gov. In buffered solution at pH 5 under simulated sunlight, the estimated half-life was 7 days, compared to >30 days for non-irradiated this compound epa.gov. The principal degradation product under these conditions was the oxime epa.gov.

Redox Reactions in Anoxic Environments (e.g., interactions with Fe(II) and Cu(I/II) ions)

In anoxic environments, redox reactions can contribute to this compound degradation, particularly through interactions with reduced metal ions such as ferrous iron (Fe(II)) and cuprous/cupric ions (Cu(I/II)) researchgate.netnih.gov.

Studies have shown that the degradation rates of this compound are accelerated by the presence of Fe(II), Cu(I), and Cu(II) in anoxic solutions researchgate.netnih.gov. In the presence of Fe(II), this compound undergoes a net two-electron reduction coupled with the sequential one-electron oxidation of two Fe(II) ions researchgate.netnih.gov. This process yields a substituted nitrile, methanethiol, and methylamine (B109427) as products researchgate.netnih.gov. A radical intermediate is suggested by the polymerization of a radical scavenger researchgate.netnih.gov.

Redox kinetics in the presence of Fe(II) exhibit first-order dependence on both Fe(II) and this compound concentrations and are relatively independent of pH researchgate.netnih.gov. The reactivity of individual Fe(II) species is influenced by the standard one-electron reduction potential of the corresponding Fe(III)/Fe(II) redox couple and the availability of inner-sphere coordination sites nih.gov. Coordinatively saturated Fe(II) complexes can also react with this compound, indicating that an inner-sphere coordination complex is not always required for electron transfer researchgate.netnih.gov.

Cu(I) has been shown to reduce this compound via the same mechanism as Fe(II) but at significantly higher rates researchgate.netnih.gov. Cu(II), in contrast, acts as a catalyst for both elimination and reduction reactions researchgate.netnih.gov. The reduction of this compound by Fe(II) is considered an important degradation pathway in reducing subsurface environments, especially those rich in organic matter nih.gov.

Biotic Transformation and Biodegradation Studies

Microbial degradation is considered the main process controlling the environmental dissipation of this compound in soil and aquatic systems researchgate.netfrontiersin.orgnih.govresearchgate.net.

Metabolic Pathways and Intermediate Metabolite Characterization

This compound undergoes metabolic transformation through several pathways in the environment and in biological systems.

Formation and Fate of this compound Oxime (IN-A2213)

A primary metabolic pathway of this compound involves hydrolysis, leading to the formation of this compound oxime (IN-A2213) nih.govresearchgate.netresearchgate.netrsc.org. This hydrolysis can occur through both abiotic and biotic processes fao.org. This compound oxime is a major degradation product found in soil and water epa.govepa.gov.

In some cases, this compound oxime has been reported to accumulate in the environment researchgate.net. However, other studies indicate that while this compound is hydrolyzed to this compound oxime, the oxime itself can be further transformed nih.gov. For instance, in soil, this compound oxime has been observed to be fully degraded within a few days nih.gov. This compound oxime is considered less toxic than the parent compound, making its formation a detoxification step researchgate.net.

In plants and animals, this compound oxime can be recovered in free form and as carbohydrate conjugates rsc.org.

Identification of Further Degradation Products (e.g., IN-QKT34, IN-N0079, IN-D2708)

Beyond this compound oxime, further degradation of this compound leads to the formation of several other metabolites. Key degradation products include IN-QKT34, IN-N0079, and IN-D2708 maguirehq.comfao.orgfao.orgnih.gov.

IN-A2213 (this compound oxime) can be further metabolized by cleavage to yield IN-N0079, which is then oxidized to IN-D2708 fao.org. IN-D2708 is an acid metabolite and is a significant degradation product in soil fao.orgfao.org.

IN-QKT34 has been identified as a principal metabolite in tomato and potato foliage and is a glucoside conjugate of IN-A2213 fao.orgnih.gov.

In aerobic soil degradation, the pathway is often described as a linear process starting with the hydrolysis of the methylcarbamoyl moiety to form IN-A2213, followed by the formation of the acid IN-D2708 fao.org. Mineralization of IN-A2213 to carbon dioxide is also a predominant degradation process fao.org.

Table 2: Key this compound Degradation Products

| Metabolite | Description | Formation Pathway | Environmental Occurrence |

| IN-A2213 | This compound oxime | Hydrolysis of this compound | Soil, Water, Plants |

| IN-N0079 | Cleavage product of IN-A2213 | Cleavage of this compound oxime | Plants, Animals |

| IN-D2708 | Oxidized product of IN-N0079 (acid) | Oxidation of IN-N0079 | Soil, Plants, Animals |

| IN-QKT34 | Glucoside conjugate of IN-A2213 | Conjugation of this compound oxime | Plants |

| CO2 | Mineralization product of IN-A2213 and others | Further degradation of metabolites | Environment |

Enzymatic Mechanisms of Biodegradation (e.g., CehA hydrolase, methylamine dehydrogenase)

The microbial degradation of this compound involves specific enzymatic mechanisms. Carbamate (B1207046) hydrolase enzymes, such as CehA, play a crucial role in the initial hydrolysis of this compound to this compound oxime and methylcarbamic acid nih.govresearchgate.netuth.gr. Methylcarbamic acid is unstable and rapidly breaks down into carbon dioxide and methylamine researchgate.netresearchgate.net.

Methylamine dehydrogenase is another enzyme involved in the metabolic pathway, particularly in bacteria that can utilize methylamine as a carbon and nitrogen source nih.govresearchgate.net. This enzyme has been detected in this compound-degrading bacterial isolates nih.gov.

Studies have isolated bacterial strains, including those from the genus Pseudomonas, that are capable of hydrolyzing this compound to this compound oxime and utilizing methylamine nih.govresearchgate.net. The cehA gene has been identified as being directly involved in the hydrolysis of this compound nih.govuth.gr.

Environmental Transport and Distribution Dynamics

This compound's environmental transport and distribution are significantly influenced by its physicochemical properties, such as high water solubility and low soil adsorption herts.ac.uknih.gov.

This compound is readily mobile in soil and has the potential to leach to groundwater herts.ac.uknih.govmaguirehq.comorst.edu. Leaching studies have shown that this compound can exhibit intermediate to high mobility in various soil types epa.govepa.gov. The extent of leaching can depend on factors like soil type, organic matter content, and rainfall or irrigation maguirehq.comorst.edunih.govepa.govinchem.org. While this compound is mobile, its relatively rapid degradation can limit the time available for significant leaching to occur inchem.org. However, under certain conditions, such as in vulnerable soils and with acidic groundwater, significant contamination may result epa.gov. This compound has been detected in groundwater in several states in the United States epa.govepa.gov.

This compound can also reach surface waters through spray drift or runoff epa.govnhmrc.gov.au. Runoff events, particularly those occurring shortly after application, can lead to the loss of this compound to surface water researchgate.net.

In plants, this compound can be taken up through both leaves and roots and is translocated within the plant maguirehq.comorst.edu. Studies have investigated the uptake and translocation patterns of this compound in various plant species, including barley, soybean, and aquatic plants acs.orgnih.govresearchgate.netcambridge.org. The translocation can be described as ambimobile, moving in both the xylem and phloem acs.orgresearchgate.netcambridge.org.

Table 3: this compound Mobility and Persistence in Environmental Compartments

| Compartment | Mobility/Persistence Characteristics | Notes |

| Soil | Mobile, low persistence (half-life typically days to weeks), influenced by pH, moisture, organic matter | Readily mobile for leaching, microbial degradation is key dissipation process |

| Water | High solubility, stability varies with pH (rapid hydrolysis in neutral/alkaline, persistent in acidic) | Can contaminate surface and groundwater via runoff and leaching, photolysis can contribute to degradation |

| Plants | Taken up by roots and leaves, translocated (ambimobile) | Metabolized rapidly within plants |

Soil Adsorption/Desorption Characteristics and Mobility

This compound exhibits high mobility in soil, which is primarily influenced by its adsorption characteristics. Studies indicate that this compound has a low affinity for adsorption across a variety of soil types. epa.govepa.gov The adsorption of this compound to soil or sediments is not strong, although it is strongest in soils with high organic matter content. orst.edu An increase in temperature can lead to a decrease in adsorption. orst.edu

Experimental studies have reported low Koc values for this compound, ranging from 6 to 10 in different soils such as Arrendondo, Cecil, and Webster soils. echemi.com Koc values in the range of 6 to 10 suggest very high mobility in soil according to classification schemes. echemi.comnih.gov Another reported log Koc value is 0.508. michigan.gov Despite laboratory studies indicating high mobility, field leachate studies have shown that the movement of this compound may not be extensive, with very little found below 15 inches after several months. echemi.com This discrepancy between laboratory and field observations is likely attributable to rapid biodegradation in the field. epa.gov

The mobility of this compound in soil is expected to increase as the amount of organic matter in the soil decreases. ca.govintieverspring.com Laboratory experiments confirm that this compound is fairly mobile in muck, loamy sand, and silt loam soils, with movement being faster in loamy sand and slowest in muck. echemi.com

The adsorption isotherms for this compound have been observed to be linear, and the adsorption coefficient (Kd) can be correlated to both the clay content and the organic matter content of the soils. researchgate.net However, using published correlations between adsorption and chemical properties like solubility or octan-1-ol-water partition coefficient may underestimate this compound adsorption. researchgate.net

Leaching Potential to Groundwater Systems

The high mobility of this compound in soil contributes to its potential to leach into groundwater systems. herts.ac.uk this compound has been identified as having a large leaching potential. umass.edu It is readily mobile for leaching to groundwater due to its water solubility and weak sorption to soil. frontiersin.org

As a result of normal agricultural use, this compound has been detected in groundwater in several states, including Massachusetts, New York, Rhode Island, Florida, and New Jersey. epa.govepa.gov Concentrations in groundwater have ranged from 1.0 to 395.0 ppb in some instances. epa.gov Notably, high detections have been found in groundwater in Long Island, NY, with one irrigation supply well showing residues as high as 395 ppb. epa.gov Outdoor application of this compound-containing products has been prohibited in certain areas of New York due to groundwater contamination. epa.govepa.gov

Groundwater studies indicate that significant contamination can occur under specific conditions, particularly in vulnerable soils such as muck, loamy sand, and silt loam, and in acidic groundwater. epa.gov Where conditions favor very rapid movement of leachate, this compound is more likely to reach groundwater. orst.edu

Simulation results have shown that this compound can migrate to significant depths in soil. epa.gov One simulation for a growing area in Long Island, NY, indicated that this compound could migrate to a depth of 12 feet after 32 days. epa.gov The potential concentration in groundwater is influenced by the degradation rate, with higher concentrations predicted with slower degradation. epa.gov

Persistence in Different Environmental Compartments (e.g., soil half-lives, water half-lives)

This compound is generally not considered a persistent pesticide in the environment. ca.govintieverspring.comherts.ac.ukepa.gov Its dissipation in soil and water occurs through chemical degradation and microbial metabolism. ca.govepa.gov Aeration, sunlight, alkalinity, and higher temperatures increase the rate of decomposition. nih.gov

Soil Persistence:

The half-life of this compound in soil is variable, influenced by factors such as soil type, moisture content, temperature, and microbial activity. researchgate.netinchem.orgfao.org Estimated soil half-lives range from a few days to several weeks. ca.govepa.gov

Under aerobic conditions, this compound degrades with half-lives typically ranging from 2 to 4 weeks. ca.govintieverspring.comepa.gov Studies have reported aerobic soil half-lives ranging from 11 days in loamy sand to 415 days in fine sand at 10°C. nih.gov Another study found half-lives ranging from 21 days in loamy fine sand to 415 days in fine sand at 10°C. nih.gov In a neutral silt loam incubated at 20°C, the aerobic half-life was 3.0 days, while at 10°C, it was 16.4 days. fao.org In a slightly basic silt loam (pH 7.8) at 20°C, the half-life was 4.1 days. fao.org In a strongly acidic silty clay loam (pH 4.8) at 20°C, an anomalous half-life of 112 days was observed, possibly due to poor microbial viability. fao.org

Under anaerobic conditions, this compound degrades more rapidly, with half-lives typically less than one week. ca.govintieverspring.comepa.gov The laboratory anaerobic soil metabolism half-life has been reported as less than 7 days in silt loam. epa.gov Less than 5% of this compound remained after one day in water-saturated, anaerobic subsoils at 10°C. nih.govresearchgate.net

Field studies have reported this compound half-lives in soil ranging from 4 to 20 days. orst.edu In most field studies, half of the applied this compound dissipated from the soil surface within less than a week. ca.govepa.gov

The decomposition of this compound in soils follows first-order kinetics, with half-lives ranging from 4 to 33 days in one study depending on variables like location, soil type, and moisture content. researchgate.netinchem.org The reaction rate increases with increasing soil moisture content up to field capacity. researchgate.net Degradation proceeds more rapidly at higher temperatures. researchgate.net

Major degradation products in soil include the oxime (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate), oxamohydroxamic acid, and oxamic acid. epa.govepa.gov Mineralization to CO2 also occurs. nih.govinchem.org

Water Persistence:

This compound's stability in water is dependent on pH. It degrades rapidly in neutral to alkaline environments but persists under acidic conditions. ca.govepa.gov

Hydrolysis is a major degradation pathway at pH 7 and 9, while this compound is stable under acidic conditions (pH 5). epa.gov Validated laboratory hydrolysis half-lives are approximately 8 days at pH 7 and 3 hours at pH 9. epa.govepa.gov At pH 5, it is stable to hydrolysis. epa.govepa.gov Other reported hydrolysis half-lives at 25°C include >31 days at pH 5, ~8 days at pH 7, and ~3 hours at pH 9. fao.org Half-lives ranging from three days to 11 days have been reported in slightly acidic (pH 5) or slightly alkaline (pH 9) water samples. ca.gov

Photolysis can also contribute to this compound degradation in water, particularly in acidic surface water. nih.govepa.gov Exposure to ultraviolet light accelerates hydrolysis. nih.gov The half-life for the photodegradation of a thin film of this compound was reported as 55.38 hours. nih.gov In river water exposed to artificial UV light, the half-life was approximately 7 days. fao.org Under polychromatic radiation in purified water, an apparent half-life of 4.8 hours has been reported. inoe.ro

In a river water study, this compound had a half-life of 1 to 2 days. orst.edu

Volatilization from water surfaces is not expected to be significant given its Henry's Law constant. nih.gov

Persistence Data Summary:

| Environmental Compartment | Conditions | Half-life Range | Source(s) |

| Soil (Aerobic) | Various (Soil type, moisture, temperature) | Few days to several weeks | ca.govepa.gov |

| Aerobic | 2 to 4 weeks | ca.govintieverspring.comepa.gov | |

| Loamy fine sand (pH 8.0), aerobic, 10°C | 26 days | researchgate.net | |

| Fine sand (pH 5.0), aerobic, 10°C | 415 days | nih.gov | |

| Silt loam (pH 7.0), aerobic, 20°C | 3.0 days | fao.org | |

| Silt loam (pH 7.0), aerobic, 10°C | 16.4 days | fao.org | |

| Silt loam (pH 7.8), aerobic, 20°C | 4.1 days | fao.org | |

| Silty clay loam (pH 4.8), aerobic, 20°C | 112 days (anomalous) | fao.org | |

| Soil (Anaerobic) | Anaerobic | Less than 1 week | ca.govintieverspring.comepa.gov |

| Silt loam, anaerobic | < 7 days | epa.gov | |

| Water-saturated subsoils, anaerobic, 10°C | < 1 day | nih.govresearchgate.net | |

| Water (Hydrolysis) | pH 5, 25°C | >31 days, Stable | epa.govepa.govfao.org |

| pH 7, 25°C | ~8 days | epa.govepa.govfao.org | |

| pH 9, 25°C | ~3 hours | epa.govepa.govfao.org | |

| Water (Photolysis) | Thin film | 55.38 hours | nih.gov |

| Simulated sunlight, pH 5, 25°C | ~7.0 days | fao.org | |

| Polychromatic radiation, purified water | 4.8 hours | inoe.ro | |

| River Water | Sunlight | 1 to 2 days | orst.edu |

Pest Resistance Mechanisms to Oxamyl

Emergence and Evolution of Resistance in Target Arthropods (e.g., Lygus lineolaris)

The tarnished plant bug (Lygus lineolaris) is a significant pest in various crops, particularly cotton mdpi.comnih.gov. Frequent insecticide applications on crops like cotton have driven the development of resistance in field populations of L. lineolaris mdpi.comnih.govresearchgate.net. Resistance to oxamyl (B33474) has been observed in L. lineolaris populations in the mid-south United States mdpi.comlsu.edu. Early reports indicated that the efficacy of this compound against L. lineolaris had decreased over time cotton.org. Studies have shown that a percentage of chemical controls using this compound against the closely related western tarnished plant bug (L. hesperus) resulted in minor control failures mdpi.com. The evolution of resistance in L. lineolaris appears to be associated with the selective pressure from repeated insecticide use cotton.org.

Molecular and Genetic Determinants of Resistance

Understanding the molecular and genetic basis of this compound resistance provides insights into the adaptive processes in pest populations nih.gov. Research utilizing techniques like microarray analysis has revealed significant changes in gene expression profiles in resistant insect populations compared to susceptible ones mdpi.comnih.gov.

Gene Expression Profiling and Transcriptional Responses (e.g., microarray analysis)

Microarray analysis has been employed to investigate the global gene regulation in this compound-resistant L. lineolaris populations mdpi.comnih.gov. Studies comparing this compound-selected resistant L. lineolaris with a susceptible strain have shown a substantial number of significantly upregulated and downregulated genes mdpi.comnih.gov. For instance, one study using microarray analysis of 6688 genes identified 685 significantly upregulated and 1382 significantly downregulated genes in this compound-selected L. lineolaris mdpi.comnih.gov. These transcriptional responses highlight the complex genetic changes associated with resistance development mdpi.comnih.gov. The upregulated genes include those coding for various enzymes involved in metabolic pathways mdpi.comnih.gov.

Role of Detoxification Enzymes in Metabolic Resistance

Metabolic resistance to insecticides is often linked to elevated levels of detoxification enzyme activity and gene expression frontiersin.org. These enzymes metabolize insecticides into less toxic or non-toxic forms, reducing their effectiveness nih.govfrontiersin.org. Several classes of detoxification enzymes play a role in this compound resistance, including esterases, cytochrome P450 monooxygenases, oxidases, and hydrolases mdpi.comnih.gov.

Esterase Overexpression and Activity

Esterases are primary detoxification enzymes that can cleave ester bonds in insecticides, including carbamates like this compound nih.govnih.gov. Overexpression and increased activity of esterases have been associated with insecticide resistance in various insects ucanr.eduscience.gov. In this compound-resistant L. lineolaris, studies have identified significantly upregulated esterase genes mdpi.comnih.govnih.gov. These esterases belong to the hydrolase class of enzymes and contribute to the detoxification of this compound mdpi.comnih.govnih.gov. Elevated esterase activity has also been observed in some insecticide-resistant stink bug populations, which can infest soybean and are exposed to this compound mdpi.com.

Cytochrome P450 Monooxygenase Induction

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides frontiersin.org. Upregulation of P450 genes and increased P450 activity are frequently implicated in metabolic resistance to insecticides, including carbamates frontiersin.orgmdpi.com. In this compound-resistant L. lineolaris, several P450 genes have been found to be significantly upregulated mdpi.comnih.gov. These P450s participate in detoxification pathways, contributing to the decreased susceptibility to this compound mdpi.comnih.gov. Studies on other insects have also demonstrated the significant role of P450s in carbamate (B1207046) resistance mdpi.com.

Oxidase and Hydrolase Enzyme Contributions

Beyond esterases and cytochrome P450s, other oxidases and hydrolases can also contribute to the metabolic detoxification of this compound nih.govmdpi.comnih.gov. Hydrolases, in general, are a large group of enzymes that break chemical bonds using water and play a role in insecticide metabolism nih.govnih.gov. In this compound-treated L. lineolaris, functional analysis revealed that hydrolase activity was significantly enhanced due to the overexpression of a large number of hydrolase genes mdpi.comnih.gov. This broad increase in hydrolase activity, including but not limited to esterases, contributes to the detoxification of this compound mdpi.comnih.gov. Some oxidase enzymes have also been found to be upregulated in this compound-resistant L. lineolaris and are associated with detoxification pathways mdpi.comnih.gov. While the specific contributions of all individual oxidase and hydrolase enzymes to this compound resistance are still being elucidated, their collective upregulation indicates a multi-enzymatic approach to detoxification in resistant populations nih.govmdpi.comnih.gov.

Here is a table summarizing some key findings regarding gene expression changes in this compound-resistant Lygus lineolaris:

| Enzyme Class | Number of Significantly Upregulated Genes | Role in this compound Resistance | Source |

| Esterases | 11 | Detoxification through hydrolysis of ester bonds. | mdpi.comnih.govnih.gov |

| Cytochrome P450s | 6 (significantly) + 10 (upregulated) | Metabolism of this compound through oxidation. | mdpi.comnih.gov |

| Oxidases | 2 | Associated with detoxification pathways. | mdpi.comnih.gov |

| Hydrolases (total) | 166 | Broad hydrolytic activity contributing to detoxification. | mdpi.comnih.govnih.gov |

Note: This table is based on data from microarray analysis of this compound-selected Lygus lineolaris compared to a susceptible strain. mdpi.comnih.govnih.gov

Pathway-Associated Enzymes and Their Influence on Detoxification

Metabolic resistance is a significant mechanism by which pests develop tolerance to insecticides like this compound. This involves the increased activity or overexpression of enzymes that can detoxify the compound, breaking it down into less toxic metabolites. Key enzyme classes implicated in this compound detoxification include esterases, cytochrome P450 monooxygenases (P450s), and oxidases.

Research on the tarnished plant bug (TPB, Lygus lineolaris), a pest that has developed resistance to this compound, has provided insights into the enzymatic basis of this resistance. Studies using microarray analysis have shown significant upregulation of genes coding for various enzymes in this compound-resistant TPB populations. Among the upregulated genes, a substantial number code for esterases, P450s, and oxidases, which are involved in detoxification pathways. mdpi.comnih.govnih.gov Specifically, eleven esterases, two P450s, and two oxidases, along with three other pathway-associated enzymes (synthases, reductase, and dehydrogenase), were found to be controlled by 20 genes associated with important detoxification pathways in resistant TPBs. mdpi.comnih.govnih.gov

Functional analyses in L. lineolaris have demonstrated enhanced biological processes and molecular functions related to detoxification, with hydrolase activity being the most significantly upregulated molecular function. mdpi.comnih.govnih.gov Carboxylesterases, a subclass of hydrolases, are known to cleave ester bonds in various insecticides, including carbamates, contributing to their detoxification. mdpi.comnih.govresearchgate.net While many hydrolase genes were upregulated in this compound-treated TPBs, surprisingly, only one Glutathione S-transferase (GST) showed significant upregulation, and it was not linked to any detoxification pathway in this case. mdpi.comnih.govnih.gov

Microbial degradation can also play a role in this compound dissipation in the environment, with some soil bacteria capable of hydrolyzing this compound to this compound oxime, a less toxic metabolite. frontiersin.orgresearchgate.net This hydrolysis is considered an essential detoxification step. frontiersin.orgresearchgate.net

These findings highlight the critical role of specific enzyme classes, particularly esterases and P450s, in the metabolic detoxification of this compound in resistant pest populations.

Cross-Resistance Dynamics with Other Insecticide Classes

Cross-resistance occurs when a pest population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often those with a similar mode of action or those detoxified by the same enzymatic pathways. This compound is classified as a Group 1A insecticide, acting as an acetylcholinesterase (AChE) inhibitor. epa.govepa.govharvestchemicals.co.zaepa.govepa.govepa.gov Resistance to Group 1A insecticides can be linked to enhanced metabolism, a mechanism common for this group of chemicals. epa.govepa.gov

While resistance to one Group 1A insecticide may lead to cross-resistance to others within the same group due to a shared target site or detoxification mechanism, not all products classified as Group 1A have been shown to be cross-resistant. epa.govepa.gov Limited research suggests that resistance developed due to heavy use of organophosphates, which also act as AChE inhibitors, may prompt cross-resistance development to this compound in some pest populations. nih.gov Metabolic resistance mechanisms, such as the overexpression of detoxification enzymes like P450s and esterases, can also confer cross-resistance to insecticides from different mode of action groups if those insecticides are substrates for the same enzymes. nih.govresearchgate.netnih.gov

Studies on Thrips tabaci populations have detected field-evolved resistance to this compound and methomyl (B1676398) (another carbamate, Group 1A) and abamectin (B1664291) (Group 6). nih.gov Enzymatic assays indicated that enhanced activities of detoxification enzymes contribute to this multiple resistance, suggesting potential cross-resistance between these different insecticide classes in this pest. nih.gov

Understanding the specific cross-resistance patterns is vital for designing effective resistance management strategies that involve rotating or mixing insecticides from different groups. epa.govharvestchemicals.co.zaepa.govepa.govcroplife.org.auirac-online.org

Implications for Resistance Management Strategies

The development of pest resistance to this compound poses a significant challenge to effective pest control. Implementing proactive resistance management strategies is essential to preserve the efficacy of this compound and other insecticides. epa.govcroplife.org.auregulations.govirac-online.org

Development of Molecular Markers for Resistance Monitoring

Monitoring the development and spread of insecticide resistance in pest populations is a critical component of resistance management. Biochemical and molecular markers associated with resistance mechanisms can be valuable tools for this purpose. mdpi.comnih.govnih.govnih.govcicr.org.in

Identifying the specific genes and enzymes involved in this compound detoxification, such as the esterases and P450s upregulated in resistant populations, provides potential targets for molecular marker development. mdpi.comnih.govnih.gov For example, research on Lygus lineolaris has identified a set of 20 genes coding for 6 enzyme classes involved in this compound detoxification, which can facilitate the development of molecular tools to monitor resistance. mdpi.comnih.govnih.gov

Molecular assays can be designed based on identified mutations in resistance-associated genes or on DNA fragments linked to resistance alleles. cicr.org.in These tools can enable rapid detection of resistant individuals or populations, allowing for timely adjustments to pest management practices. frontiersin.org

Formulation of Integrated Insecticide Resistance Management (IRM) Programs

Integrated Insecticide Resistance Management (IRM) programs are comprehensive strategies that combine various approaches to minimize the selection pressure for resistance and maintain the effectiveness of insecticides. These programs typically involve a combination of chemical, cultural, biological, and genetic control methods. epa.govepa.govharvestchemicals.co.zaepa.govepa.govresearchgate.netregulations.govirac-online.org

Key components of IRM programs for this compound and other insecticides include:

Rotation of Insecticides: Alternating the use of insecticides from different Mode of Action (MoA) groups is a fundamental principle of IRM. epa.govepa.govharvestchemicals.co.zaepa.govepa.govcroplife.org.auirac-online.orgregulations.govirac-online.org This helps to prevent the repeated selection for resistance to a single mode of action. When rotating, it is important to consider potential cross-resistance between groups. epa.govepa.govcroplife.org.auirac-online.org

Tank Mixtures: Using tank mixtures of insecticides from different MoA groups that are effective against the target pest can also help to delay resistance development, provided that resistance is not already developing to one or both active ingredients. epa.govepa.govepa.gov

Following Label Instructions: Adhering to recommended application rates, timings, and the maximum number of applications per season is crucial to minimize selection pressure. epa.govepa.govcroplife.org.au

Scouting and Monitoring: Regularly monitoring pest populations to assess their density and susceptibility to insecticides helps inform treatment decisions and detect potential resistance issues early. epa.govepa.govepa.govepa.gov

Utilizing Non-Chemical Control Methods: Incorporating cultural practices (e.g., crop rotation, removal of infested plant material), biological control agents, and resistant crop varieties can reduce reliance on chemical control and lower selection pressure. epa.govharvestchemicals.co.zaepa.govresearchgate.netirac-online.org

Implementing Treatment Thresholds: Applying insecticides only when pest populations reach economically damaging levels avoids unnecessary applications. epa.govepa.gov

IRM programs should be tailored to specific pest-crop systems and local conditions, often in consultation with agricultural experts. epa.govepa.govepa.gov The goal is to prolong the useful life of valuable insecticides like this compound by slowing the evolution of resistance. croplife.org.auregulations.govirac-online.org

Ecological Impact and Environmental Risk Assessment of Oxamyl

Effects on Non-Target Organisms

The presence of oxamyl (B33474) in the environment can influence non-target organisms, including soil microorganisms and invertebrates.

Soil Microbial Community Structure and Function

Soil microorganisms play crucial roles in ecological processes such as nutrient cycling, organic matter degradation, and the degradation of chemical xenobiotics like pesticides frontiersin.org. The impact of this compound on the soil microbial community has been a subject of research.

Impact on Bacterial Diversity and Composition (e.g., 16S rRNA amplicon sequencing, RNA-based NGS)

Studies utilizing advanced molecular techniques like 16S rRNA amplicon sequencing and RNA-based Next-Generation Sequencing (NGS) have investigated the effects of this compound on soil bacterial diversity and composition researchgate.netnih.govuth.gr. While DNA-based analysis of the total bacterial community may not show significant changes in alpha-diversity indices (within-sample diversity) in response to this compound exposure, RNA-based NGS, which focuses on the active bacterial community, has revealed significant changes in composition researchgate.netnih.gov. These changes in the active bacterial community composition have been observed after specific exposure periods, such as 13 and 30 days researchgate.netnih.gov. Certain operational taxonomic units (OTUs) related to Proteobacteria, Acidobacteria, and Actinobacteria have been associated with these changes researchgate.netnih.gov. Although the relative abundance of dominant bacterial phyla generally appears unaffected by this compound, decreases in the relative abundance of Bacteroidetes and Gemmatimonadetes have been noted after 13 and 30 days of exposure, respectively researchgate.netnih.gov. This highlights the utility of RNA-based NGS in detecting the effects of pesticides on the active fraction of the soil microbial community researchgate.netnih.gov.

Changes in Abundance of this compound-Degrading Microorganisms

This compound is subject to microbial degradation in soil, which is a primary process controlling its environmental dissipation orst.edunih.govfrontiersin.org. The presence of this compound in soil can lead to changes in the abundance of microorganisms capable of degrading it researchgate.netfrontiersin.orgnih.govnih.govfrontiersin.org. Studies have shown a significant increase in the number of this compound-degrading microorganisms following this compound exposure researchgate.netnih.gov. This phenomenon, known as enhanced microbial degradation, can lead to the rapid dissipation of this compound in soils repeatedly treated with the nematicide and may eventually result in a loss of its biological efficacy nih.govfrontiersin.orgekb.eg. This compound-degrading bacterial strains have been isolated from agricultural soils, with some identified as belonging to the genus Pseudomonas nih.govfrontiersin.org. These bacteria can hydrolyze this compound to this compound oxime nih.govfrontiersin.org. The cehA gene, a carbamate-hydrolase gene, has been identified in this compound-degrading strains, and transcription analysis has verified its direct involvement in the hydrolysis of this compound nih.govfrontiersin.org. Other studies have also reported the isolation of this compound-degrading bacteria, including strains of Brevibacillus gelatini and Brevundimonas diminuta ekb.eg.

Non-Target Invertebrates

Non-target invertebrates, both terrestrial and aquatic, can be exposed to this compound through various routes, including contact with contaminated soil or water and ingestion of contaminated food jst.go.jp.

Impact on Terrestrial Invertebrates (e.g., earthworms)

Earthworms are important soil organisms that contribute to soil health and are often used as indicator organisms for assessing the effects of pesticides on terrestrial invertebrates jst.go.jppesticiderisk.org. This compound can have detrimental effects on earthworms herts.ac.ukmdpi.com. Chronic exposure studies have determined No Observed Effect Concentration (NOEC) values for reproduction in earthworms (Eisenia foetida), with a reported value of 6.4 mg/kg in soil herts.ac.uk. This indicates that this compound at certain concentrations can negatively impact earthworm reproduction. While earthworms are frequently used as indicators, some research suggests that other soil invertebrates might be more susceptible to pesticide impacts than earthworms pesticiderisk.org.

Influence on Beneficial Arthropods (e.g., predatory mites, pollinators)

This compound has been shown to have toxic effects on beneficial arthropods, including predatory mites and pollinators. herts.ac.ukresearchgate.netresearchgate.netucanr.eduresearchgate.net this compound is classified as acutely toxic to bees. researchgate.net Direct exposure through spray or residues on blooming crops or weeds can be highly toxic to bees. pops.intepa.gov Anticipated high acute risk to bees has been noted from applications during crop blossoming periods. pops.int

Studies investigating the effects of this compound on predatory mites have indicated that this compound can disrupt biological control due to its toxicity to these organisms. researchgate.netresearchgate.net Research on several species of predatory mites found that immature stages were generally more susceptible to this compound than adults. researchgate.net The toxicity levels can vary depending on the specific predatory mite species, environmental conditions, and application rates. ucanr.edu

Ecological Risk Assessment Methodologies

Environmental Modeling for Exposure Assessment (e.g., PRZM/EXAMS, T-REX, Terrplant, T-HERPS)

Environmental modeling plays a significant role in estimating the potential exposure concentrations of pesticides in various environmental compartments. Models such as PRZM/EXAMS, T-REX, Terrplant, and T-HERPS are utilized in ecological risk assessments to simulate the fate and transport of pesticides. epa.govregulations.govepa.govnih.gov

PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System) are often linked to simulate pesticide movement and transformation in agricultural fields and subsequent transport to surface water bodies via runoff and spray drift. regulations.gov T-REX (Terrestrial Residue Exposure) is used to estimate pesticide concentrations on avian and mammalian food items following foliar applications. epa.govnih.gov Terrplant is a model that provides screening-level estimates of exposure to terrestrial plants from single pesticide applications. epa.gov T-HERPS (Terrestrial Herpetofaunal Exposure Residue Program Simulation) estimates exposure to terrestrial reptiles and amphibians. epa.gov

These models have been employed in the ecological risk assessment of this compound to estimate environmental exposure concentrations across different scenarios and environmental media, supporting the calculation of Risk Quotients. epa.gov

Assessment of Potential Risks to Endangered and Non-Listed Species

Ecological risk assessments for this compound consider the potential risks to both non-listed and federally listed threatened and endangered species. regulations.govepa.govepa.govregulations.govusda.gov Assessments have identified potential risks of concern for various non-listed taxa, including aquatic organisms, birds, and mammals. regulations.govepa.gov For mammals, acute and chronic risks have been identified from various this compound uses. regulations.gov

Furthermore, specific assessments have been conducted to evaluate the potential impact of this compound on endangered species. An endangered species risk assessment for the California red-legged frog (CRLF), Rana aurora draytonii, concluded that the use of pesticide products containing this compound is likely to adversely affect the CRLF and has the potential to modify its designated critical habitat. epa.govregulations.gov Risks to federally-listed threatened/endangered species of terrestrial animals, amphibians, and freshwater and estuarine/marine invertebrates were also identified in earlier assessments. regulations.gov While potential concerns for endangered species of freshwater invertebrates have been noted, mitigation measures are believed to reduce potential ecological risks. epa.gov

Consideration of Landscape-Level Factors (e.g., spray drift, surface runoff) in Risk Modeling

Landscape-level factors such as spray drift and surface runoff are critical considerations in the environmental risk assessment of pesticides like this compound. These transport mechanisms can lead to the off-site movement of this compound from application areas, resulting in the exposure of non-target organisms and contamination of environmental compartments like surface waters. pops.intepa.govpublications.gc.caregulations.gov

Spray drift, the airborne movement of pesticide droplets during application, can lead to the deposition of this compound in adjacent non-target habitats, including aquatic ecosystems. pops.intpublications.gc.ca Surface runoff, the flow of water over the land surface, can transport dissolved this compound and pesticide sorbed to soil particles into surface water bodies. pops.intepa.govpublications.gc.ca

Environmental risk assessments account for these transport pathways when estimating environmental exposure concentrations. Mitigation measures aimed at reducing spray drift and surface runoff are often required to minimize the potential for off-site movement and protect sensitive environments. pops.intepa.govpublications.gc.ca Examples of such measures include the observance of buffer zones between treated areas and water bodies to intercept spray drift and runoff, and avoiding applications when heavy rainfall is expected. pops.intepa.govpublications.gc.ca The potential for this compound to reach surface water via runoff is considered high, particularly in poorly draining soils and areas with shallow groundwater. epa.gov

Analytical Chemistry and Detection Methodologies for Oxamyl

Sample Preparation and Extraction Techniques

Sample preparation is a critical initial step in the analysis of oxamyl (B33474), aiming to isolate the analyte from complex matrices and remove interfering substances. The choice of technique depends heavily on the matrix type.

Optimization of Extraction Efficiency for Various Matrices (e.g., soil, water, plant tissues)

Optimizing extraction efficiency is essential to ensure accurate quantification of this compound residues across diverse sample types such as soil, water, and plant tissues. For soil samples, traditional methods like Soxhlet extraction and ultrasound-assisted extraction have been used, but these are often laborious, time-consuming, and require large volumes of organic solvents. pjoes.com More modern approaches focus on reducing solvent consumption and analysis time.

For water samples, a simple acidification step with an aqueous formic acid solution can be sufficient for preparing samples for analysis of this compound and its oxime metabolite, often requiring no further concentration or clean-up steps. epa.gov

In plant tissues, acetonitrile-based extraction methods have been successfully applied. For instance, dried and milled plant material samples can be extracted using acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate, followed by a dispersive solid phase extraction (dSPE) clean-up step using graphitized carbon black (GCB) to remove interfering substances. researchgate.net

Research has explored different parameters to optimize extraction efficiency, including sample weight, types of sorbents, extracting solvents, and extraction time. pjoes.com The goal is to achieve the best possible extraction efficiency while minimizing matrix effects.

Application of Modern Sample Preparation Approaches (e.g., QuEChERS)

Modern sample preparation approaches like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have become popular for pesticide residue analysis, including this compound, in various matrices such as food, fruits, vegetables, and soil. nih.govresearchgate.netnih.govacs.orgeurl-pesticides.euresearchgate.net The QuEChERS method typically involves extraction with an organic solvent (commonly acetonitrile), followed by a salting-out step using salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to partition water. nih.govresearchgate.netacs.orgresearchgate.net A subsequent clean-up step using dSPE with various sorbents such as primary-secondary amine (PSA), C18, or GCB is often employed to remove matrix co-extracts. nih.goveurl-pesticides.euresearchgate.net

The QuEChERS method has demonstrated successful extraction of this compound with good recoveries in matrices like tomato paste and drinking water. nih.govresearchgate.netacs.org Studies have also investigated modifications to the QuEChERS method, including variations in extraction solvents (e.g., acetonitrile acidified with acetic acid) and cleanup procedures involving different sorbent combinations to optimize recovery and matrix removal for a wide range of pesticides, including this compound, in complex matrices like black pepper. lcms.cz While QuEChERS is effective, optimizing parameters like sorbent mass and material structure is crucial to achieve satisfactory recovery and effectively remove matrix interferences, as some sorbents may affect the recovery of certain analytes. lcms.cz

Research findings on QuEChERS application for this compound analysis in different matrices show promising recovery rates:

| Matrix | Method Details | Recovery (%) | Reference |

| Tomato paste | Simple QuEChERS | 88.7–103.1 | nih.govresearchgate.netacs.org |

| Drinking water | Simple QuEChERS | Similar to tomato paste (above LOD) | nih.govresearchgate.netacs.org |

| Soil | Modified QuEChERS (acetonitrile-based extraction) | High extraction yields | nih.gov |

| Black pepper | QuEChERS (acidified ACN + dSPE with various sorbents) | >84% (for >400 targets including this compound oxime) | lcms.cz |

Chromatographic Separation and Detection Methods

Chromatographic techniques are widely used for separating this compound from other compounds in sample extracts before detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Chemiluminescence)

High-Performance Liquid Chromatography (HPLC) is a common method for separating this compound from other pesticides. nih.govresearchgate.netacs.org Various detectors can be coupled with HPLC for this compound detection. UV detection is frequently used for this compound analysis. nih.govfao.org Reversed-phase HPLC with UV detection is a standard assay method for this compound. fao.org

Chemiluminescence (CL) detection, often coupled with post-column UV irradiation, provides a sensitive and selective method for this compound determination. nih.govresearchgate.netacs.orgresearchgate.net In this method, the HPLC eluate containing this compound is mixed with an alkaline solution and irradiated with UV light. This photolysis induces the formation of reactive species that oxidize luminol, producing a chemiluminescent signal that is monitored. nih.govresearchgate.netacs.org This approach has been successfully applied for this compound quantification in drinking water and tomato samples. nih.govresearchgate.netacs.org

A study using HPLC-UV-CL reported a limit of detection (LOD) of 0.17 mg L−1 for this compound in drinking water and tomato paste. nih.govresearchgate.netacs.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) for Trace Analysis of this compound and its Metabolites

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS) is a powerful technique for the trace analysis of this compound and its metabolites due to its high sensitivity and selectivity. epa.govepa.govnih.gov This method is particularly useful for analyzing complex matrices and confirming the presence of analytes.

LC/MS/MS methods are used to detect, quantify, and confirm the presence of this compound and its oxime metabolite in water samples. epa.gov For water analysis, samples can be prepared by simply acidifying an aliquot with an aqueous formic acid solution before LC/MS/MS analysis using atmospheric pressure ionization (API) in multiple reaction monitoring (MRM) mode. epa.gov This approach can achieve a limit of detection of 0.1 ppb and a limit of quantitation of 1.0 ppb for this compound and its oxime metabolite in water. epa.gov

LC/MS analysis has also been developed for the determination of trace levels of this compound and its oxime metabolite in soil samples. epa.gov In such methods, this compound and its oxime metabolite are extracted from soil aliquots using organic solvents, sometimes with techniques like Accelerated Solvent Extraction (ASE). epa.gov The extracts are then concentrated and diluted for LC/MS analysis, often employing a mass selective detector (MSD) in selected-ion monitoring (SIM) mode with API-electrospray (API-ES) in positive ion mode, monitoring specific mass-to-charge ratios (m/z) for this compound and its oxime metabolite. epa.gov

LC/MS/MS is also employed in multi-residue pesticide analysis methods, often coupled with QuEChERS sample preparation, allowing for the simultaneous determination of numerous pesticides, including this compound, in various food matrices. nih.gov The use of MRM mode in LC/MS/MS enhances the specificity of the analysis by monitoring specific fragmentation transitions for the target analytes. google.comnih.gov

Spectroscopic Characterization of this compound and Degradation Products (e.g., Infrared Spectroscopy)

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of this compound and its degradation products. Infrared (IR) spectroscopy is one such technique.

IR spectroscopy can be used for the identification and characterization of this compound. fao.org The IR spectrum of pure this compound can be recorded and compared to reference spectra for confirmation. fao.orgias.ac.in

Studies investigating the interaction of this compound with different materials, such as kaolinites, have utilized IR spectroscopy to understand the adsorption mechanisms and potential changes in the this compound molecule upon interaction. ias.ac.in By analyzing the IR spectra of this compound-material complexes and comparing them to the spectra of the pure components, researchers can identify shifts in characteristic vibration bands that indicate the formation of bonds or other interactions. ias.ac.inresearchgate.net For instance, IR spectra can reveal the presence of functional groups and provide insights into how this compound interacts with adsorbent surfaces. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a common method used for this purpose, providing detailed vibrational information about the molecules. researchgate.netbbrc.inmdpi.com While some studies focus on the characterization of materials used for this compound removal, the principles of IR analysis are applicable to studying this compound itself and its transformation products. researchgate.netbbrc.in

Other spectroscopic techniques, such as Raman spectroscopy, can also provide complementary vibrational information for the characterization of this compound. bbrc.inresearchgate.net Surface-enhanced Raman spectroscopy (SERS), for example, has been explored for the rapid screening of this compound in complex matrices like milk, utilizing characteristic Raman peaks for identification. researchgate.net

Bioanalytical Approaches (e.g., Photometric Determination of AChE Activity)

Bioanalytical approaches leverage biological interactions to detect and quantify substances. For this compound, a carbamate (B1207046) that inhibits acetylcholinesterase (AChE), methods based on measuring AChE activity are relevant. herts.ac.ukmade-in-china.comfao.orgdost.gov.ph The principle behind these methods is that this compound inhibits AChE, leading to a decrease in the enzyme's ability to hydrolyze its substrate. dost.gov.ph

One common bioanalytical approach is the photometric determination of AChE activity, often based on the Ellman assay. d-nb.infopublichealthtoxicology.com This method typically uses acetylthiocholine (B1193921) as a substrate. d-nb.infopublichealthtoxicology.com When AChE is active, it cleaves acetylthiocholine to produce thiocholine (B1204863). d-nb.inforesearchgate.net Thiocholine then reacts with a chromogenic reagent, such as 5,5′-dithiobis-2-nitrobenzoic acid (DTNB), to form a colored product that can be measured spectrophotometrically, usually at 412 nm. d-nb.infopublichealthtoxicology.com The rate of color formation is proportional to the enzyme activity. In the presence of this compound, AChE is inhibited, resulting in reduced thiocholine production and a lower rate of color development. researchgate.net The degree of enzyme inhibition can be correlated to the concentration of this compound. While the Ellman assay is well-established, its throughput can be limited. d-nb.info

Studies have explored using esterase enzymes from sources like honey bees for detecting carbamates, including this compound, using a colorimetric technique. dost.gov.ph This approach also relies on the inhibition of esterase activity by the pesticide, leading to a measurable color change. dost.gov.ph

Method Validation and Performance Metrics

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key performance metrics evaluated during validation include limits of detection (LOD) and quantification (LOQ), accuracy, and precision. eurl-pesticides.eusnu.ac.kr

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample. snu.ac.kr The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. eurl-pesticides.eusnu.ac.kr The LOQ is typically higher than the LOD. snu.ac.kr

For this compound analysis, LOD and LOQ values are determined during method validation. These values can vary depending on the analytical technique used and the sample matrix. For instance, an LC-APCI-Orbitrap-MS method for pesticide determination, including this compound, reported an LOD of 0.001 µg/mL and an LOQ of 0.004 µg/mL for this compound. ijcrt.org Another LC/MS method for this compound and its oxime metabolite in soil established an LOD of 1.0 ppb and an LOQ of 10 ppb. epa.gov Methods for this compound in plant and animal commodities using techniques like HPLC with post-column derivatization and fluorescence detection, MS, or MS/MS detection have reported LOQs of 0.01 mg/kg. fao.org The QuEChERS method for this compound residues in plant and animal commodities also reported an LOQ of 0.01 mg/kg. fao.org A colorimetric method using honey bee esterase reported an LOD for this compound at 0.01 mg/kg. dost.gov.ph

The determination of LOD and LOQ often involves analyzing blank samples and spiked samples at low concentrations, using statistical approaches based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. snu.ac.kr

Assessment of Accuracy and Precision in Diverse Sample Types

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the agreement among individual measurements of the same homogeneous sample under specified conditions. snu.ac.kr Assessing accuracy and precision in diverse sample types is crucial because matrix effects can influence analytical results. demarcheiso17025.comscielo.br Matrix effects are caused by components in the sample matrix (e.g., food, soil, water) that can enhance or suppress the analytical signal of the target analyte. demarcheiso17025.com

Accuracy is typically evaluated through recovery studies, where blank samples of different matrices are spiked with known concentrations of this compound, and the percentage of the added analyte recovered by the method is determined. eurl-pesticides.euscielo.br Acceptable recovery ranges are often specified in guidelines for method validation, such as 70-120% for pesticide residue analysis. eurl-pesticides.euscielo.brthermofisher.com

Precision is assessed by analyzing replicate fortified samples at different concentration levels within the method's working range. scielo.br Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). eurl-pesticides.eu Method validation guidelines often require RSD values below a certain threshold, for example, ≤ 20%. eurl-pesticides.euscielo.brthermofisher.com